4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
Description
4-(4-Phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol is a synthetic organic compound featuring a benzene-1,2,3-triol (pyrogallol) core substituted at the 4-position with a 4-phenoxy-1H-pyrazole moiety.
Properties
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJVJQXZPFJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with phenol derivatives under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Biological Activity
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Despite limited direct studies on this specific compound, its structural relatives and the broader pyrazole class provide insights into possible biological mechanisms and therapeutic applications.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by a pyrazole ring substituted with a phenoxy group and multiple hydroxyl groups. This configuration suggests potential interactions with various biological targets due to the electron-withdrawing and electron-donating properties of its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.267 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Potential
Research surrounding pyrazole derivatives indicates significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines. In one study, pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited stronger cytotoxic activity than cisplatin against breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells . The mechanism involved modulation of apoptotic pathways and inhibition of NF-κB signaling, which are critical in cancer progression.
Anti-inflammatory Effects
Pyrazole compounds are well-known for their anti-inflammatory properties. The structural characteristics of this compound suggest it could similarly inhibit pro-inflammatory cytokines and pathways. Previous studies have shown that related pyrazole compounds effectively reduce inflammation in various models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown effectiveness against a range of bacterial strains and fungi. For example, some derivatives were tested against E. coli and Aspergillus niger, demonstrating promising results in inhibiting growth at specific concentrations .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in key signaling pathways:
- Apoptosis Induction : Similar compounds have been shown to activate caspases (caspase 3/7), leading to programmed cell death.
- Inflammatory Pathway Modulation : By inhibiting NF-κB and promoting p53 activation, these compounds can alter inflammatory responses.
- Antimicrobial Mechanisms : The exact pathways remain under investigation; however, structural similarities suggest disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
While direct case studies on this compound are sparse, relevant findings from related compounds provide a framework for understanding its potential:
- Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives :
- Antimicrobial Testing :
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign aromatic protons (δ 6.2–7.5 ppm) and hydroxyl groups (broad signals at δ 9–11 ppm). For derivatives, splitting patterns help confirm regioselectivity (e.g., distinguishing para vs. meta substitution) .
- X-ray crystallography : Use SHELXL for refinement, especially to resolve tautomeric forms of the pyrazole ring and confirm hydrogen-bonding networks in the triol moiety .
- Mass spectrometry : HR-ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ for C15H12N2O3: calculated 269.0926) .
How can researchers address contradictions in reported biological activities of benzene-1,2,3-triol derivatives?
Advanced Research Focus
Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Assay-specific conditions : For example, WST-1 assays detect superoxide scavenging with higher specificity than DPPH .
- Cellular context : Mcl-1 inhibition (observed in leukemia cells) may not translate to other cancer types without validating dependency on anti-apoptotic proteins .
Methodological Recommendations : - Replicate studies under standardized conditions (pH, temperature, cell lines).
- Combine in vitro assays (e.g., Rancimat for lipid peroxidation) with in silico docking to identify structure-activity relationships .
What computational strategies predict the compound’s interactions with biological targets like Mcl-1?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to Mcl-1’s hydrophobic groove. Prioritize poses with hydrogen bonds to the triol group and π-π stacking with the pyrazole ring .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues (e.g., Arg263 in Mcl-1) .
- ADMET prediction : Tools like SwissADME assess bioavailability, ensuring the compound meets Lipinski’s rules (e.g., logP < 5) .
How can researchers design experiments to elucidate the antioxidant mechanism of this compound?
Q. Advanced Research Focus
- Multi-assay approach :
- ROS scavenging : Use fluorescent probes (e.g., DCFH-DA) in cellular models to measure real-time ROS reduction .
- Synergistic studies : Test combinations with ascorbic acid to identify additive or antagonistic effects .
What are the challenges in resolving tautomerism in the pyrazole ring during structural analysis?
Advanced Research Focus
The pyrazole ring can adopt 1H- or 2H-tautomeric forms, affecting electronic properties and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
